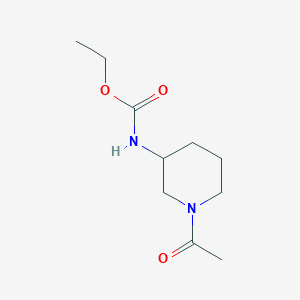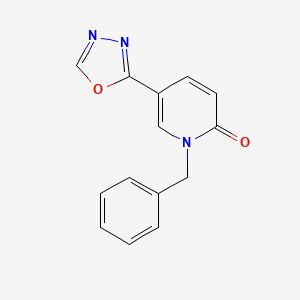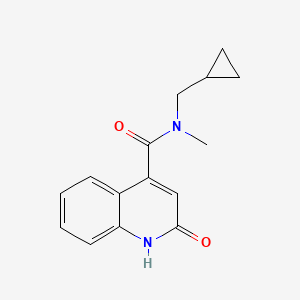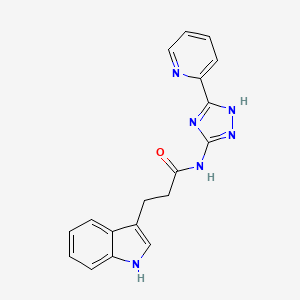
ethyl N-(1-acetylpiperidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(1-acetylpiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly known as APCI or EAPCI. This compound has been extensively studied for its potential use in scientific research.
作用機序
The exact mechanism of action of ethyl N-(1-acetylpiperidin-3-yl)carbamate is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By enhancing the activity of GABA receptors, ethyl N-(1-acetylpiperidin-3-yl)carbamate can reduce neuronal excitability, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Ethyl N-(1-acetylpiperidin-3-yl)carbamate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which in turn leads to a reduction in neuronal excitability. It also inhibits the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. Additionally, it has been found to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood and behavior.
実験室実験の利点と制限
One of the main advantages of using ethyl N-(1-acetylpiperidin-3-yl)carbamate in lab experiments is its ability to exhibit anticonvulsant, analgesic, and anxiolytic properties. This makes it a potential candidate for the development of drugs to treat neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit toxic effects on the liver and kidneys at high doses.
将来の方向性
There are several future directions for the study of ethyl N-(1-acetylpiperidin-3-yl)carbamate. One of the main areas of focus is the development of drugs to treat neurological disorders such as epilepsy, chronic pain, and anxiety. Additionally, there is a need for further research to understand the exact mechanism of action of this compound. This will enable the development of more effective drugs with fewer side effects. Finally, there is a need for further research to investigate the potential toxicity of this compound and to develop strategies to mitigate its toxic effects.
Conclusion:
In conclusion, ethyl N-(1-acetylpiperidin-3-yl)carbamate is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the development of drugs to treat neurological disorders. However, its potential toxicity is a limitation that needs to be addressed. Further research is needed to understand the exact mechanism of action of this compound and to develop more effective drugs with fewer side effects.
合成法
The synthesis of ethyl N-(1-acetylpiperidin-3-yl)carbamate can be achieved through several methods. One of the most commonly used methods is the reaction between ethyl carbamate and 1-acetylpiperidine in the presence of a base such as sodium hydroxide. The reaction yields ethyl N-(1-acetylpiperidin-3-yl)carbamate as a white solid.
科学的研究の応用
Ethyl N-(1-acetylpiperidin-3-yl)carbamate has been extensively studied for its potential use in scientific research. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. These properties make it a potential candidate for the development of drugs to treat neurological disorders such as epilepsy, chronic pain, and anxiety.
特性
IUPAC Name |
ethyl N-(1-acetylpiperidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-15-10(14)11-9-5-4-6-12(7-9)8(2)13/h9H,3-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEXZHMLOJTROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)





![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)